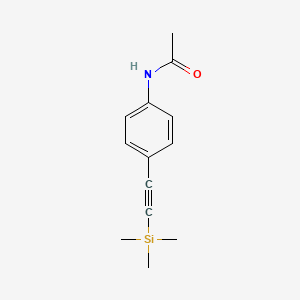

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide

CAS No.: 81854-47-9

Cat. No.: VC15949493

Molecular Formula: C13H17NOSi

Molecular Weight: 231.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81854-47-9 |

|---|---|

| Molecular Formula | C13H17NOSi |

| Molecular Weight | 231.36 g/mol |

| IUPAC Name | N-[4-(2-trimethylsilylethynyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15) |

| Standard InChI Key | IGJIYPQZUVEIQO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide consists of three primary components:

-

A phenyl ring substituted at the para position with an ethynyl group.

-

A trimethylsilyl (TMS) protecting group attached to the terminal alkyne carbon.

-

An acetamide moiety (-NHCOCH) at the phenyl ring’s ortho position relative to the ethynyl-TMS group.

The TMS group enhances stability by preventing unwanted alkyne reactivity during synthetic transformations, while the acetamide group provides hydrogen-bonding capability for biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 231.36 g/mol | |

| Density | 0.973 g/cm³ | |

| Boiling Point | 258.873°C | |

| Melting Point | 94–98°C | |

| Solubility | Soluble in THF, DMF, chloroform |

Synthesis and Characterization

Synthetic Pathways

The compound is predominantly synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides . A representative synthesis involves:

-

Preparation of 4-iodophenylacetamide:

-

Acetylation of 4-iodoaniline using acetic anhydride.

-

-

Sonogashira Coupling:

Key Reaction Equation:

Deprotection and Functionalization

The TMS group can be removed under mild basic conditions (e.g., KCO in methanol) to yield N-(4-ethynylphenyl)acetamide, enabling further derivatization via click chemistry or metal-catalyzed couplings .

| Compound | CA II IC (nM) | CA IX IC (nM) | CA XII IC (nM) |

|---|---|---|---|

| 16e | 8.2 | 4.7 | 5.1 |

| 16a | 12.4 | 6.3 | 7.8 |

Data sourced from in vitro assays using recombinant enzymes .

Anticancer Activity

In hypoxia-selective cytotoxicity studies:

-

Compound 16e reduced viability of HT-29 colorectal cancer cells by 78% at 10 µM.

-

MDA-MB-231 breast cancer cells showed 65% growth inhibition under similar conditions .

Comparative Analysis of Structural Analogues

Related Compounds

Structural modifications alter biological activity and physicochemical properties:

Table 3: Structural Analogues and Their Features

Future Directions and Applications

Drug Development

-

Optimizing bioavailability: Introducing polar substituents (e.g., -OH, -COOH) to enhance water solubility.

-

Targeted delivery: Conjugation with tumor-homing peptides for selective CA IX/XII inhibition .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume